N-cyclopropyl-1,4-diazepane-1-carboxamide
CAS No.:
Cat. No.: VC13391553
Molecular Formula: C9H17N3O
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3O |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | N-cyclopropyl-1,4-diazepane-1-carboxamide |
| Standard InChI | InChI=1S/C9H17N3O/c13-9(11-8-2-3-8)12-6-1-4-10-5-7-12/h8,10H,1-7H2,(H,11,13) |
| Standard InChI Key | XAGXMLNESGGLGA-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)C(=O)NC2CC2 |
| Canonical SMILES | C1CNCCN(C1)C(=O)NC2CC2 |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
N-Cyclopropyl-1,4-diazepane-1-carboxamide is typically synthesized via reductive amination or amide coupling strategies. A notable method involves:
-
Reductive Amination: Reacting 1,4-diazepane with cyclopropylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) under inert conditions .
-
Carboxamide Formation: Coupling 1,4-diazepane with cyclopropylcarboxylic acid derivatives using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
A detailed protocol from recent SARS-CoV-2 research highlights its use as a scaffold for optimizing antiviral agents. For example, compound 119 (a derivative) was synthesized via sequential debenzylation, Boc protection, and amide coupling, achieving a yield of 98% .
Structural Analysis
-
NMR Spectroscopy: Key signals include δ 3.71–3.38 ppm (diazepane CH₂ groups) and δ 1.42–1.29 ppm (cyclopropyl CH₂) .
-
Mass Spectrometry: The molecular ion peak at m/z 183.25 [M+H]⁺ confirms the molecular formula .
-
X-ray Crystallography: Limited data exist, but analogous diazepane derivatives adopt a flattened boat conformation, with the cyclopropyl group in a quasi-axial position to minimize steric strain .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 183.25 g/mol | |
| XLogP3 | 0.6 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface Area | 35.6 Ų | |
| Solubility | Moderate in DMSO, low in water |
The compound’s logP value (0.6) suggests balanced lipophilicity, suitable for blood-brain barrier penetration . Its polar surface area (35.6 Ų) aligns with guidelines for CNS drugs .
Comparative Analysis with Analogues
| Compound | Structural Variation | Key Differences |
|---|---|---|
| N-Cyclopentyl-1,4-diazepane-1-carboxamide | Cyclopentyl vs. cyclopropyl | Higher lipophilicity (XLogP3 = 1.2) |
| N-Benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide | Benzyl substituent | Improved receptor affinity but lower metabolic stability |
| 1-(Cyclopropylmethyl)-1,4-diazepane | Lack of carboxamide | Reduced protease inhibition |
The cyclopropyl group in N-cyclopropyl-1,4-diazepane-1-carboxamide offers a optimal balance of steric bulk and metabolic resistance compared to larger alkyl groups.
Applications in Drug Discovery
SARS-CoV-2 Mpro Inhibitors
In a 2025 study, derivatives of this compound were optimized for binding kinetics using surface plasmon resonance (SPR). Compound 119 achieved a residence time of >120 minutes, correlating with prolonged antiviral efficacy .
CNS Therapeutics
Structural analogs are being explored for 5-HT₂A receptor modulation, with preliminary in vivo models showing reduced anxiety-like behavior in rodents .
Antimicrobial Agents
The diazepane scaffold’s flexibility allows for targeting bacterial efflux pumps, enhancing the potency of co-administered antibiotics.
Future Perspectives
-
Synthetic Optimization: Developing enantioselective routes to access stereoisomers with improved target selectivity .
-
Target Identification: Proteomics studies to map off-target interactions and assess safety profiles.
-
Formulation Strategies: Nanoparticle delivery systems to overcome solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume